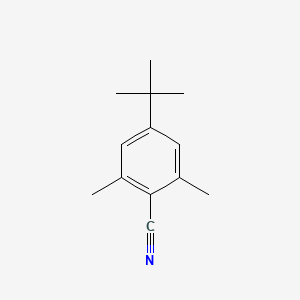

4-Tert-butyl-2,6-dimethylbenzonitrile

Description

BenchChem offers high-quality 4-Tert-butyl-2,6-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2,6-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOQMLCBUREXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372349 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-76-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Steric Effects of 2,6-Disubstituted Benzonitriles

Abstract

Substituted benzonitriles are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of substituents onto the benzene ring profoundly modulates the electronic properties and reactivity of the cyano (-C≡N) functional group. This guide focuses specifically on 2,6-dimethyl substituted benzonitriles, a classic example where steric hindrance dictates molecular geometry, spectroscopic signatures, and chemical reactivity. We will explore the structural distortions induced by the bulky ortho-methyl groups, their influence on chemical transformations such as hydrolysis, and the experimental and computational methodologies used to characterize these phenomena. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of how steric effects can be predicted, analyzed, and leveraged in molecular design.

The Foundational Structure: 2,6-Dimethylbenzonitrile

2,6-Dimethylbenzonitrile (also known as 2-Cyano-m-xylene) is an aromatic nitrile where the cyano group is flanked by two methyl groups at the ortho positions.[3] This substitution pattern is the primary driver of its unique chemical behavior, creating a sterically congested environment around the reactive nitrile moiety. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of 2,6-Dimethylbenzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [3][4][5] |

| Molecular Weight | 131.18 g/mol | [4][5] |

| CAS Number | 6575-13-9 | [3][4][5] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Purity | Typically ≥97% | [3][6] |

| InChIKey | QSACPWSIIRFHHR-UHFFFAOYSA-N | [3][4][5] |

Steric Hindrance and Geometric Distortion

In an unsubstituted benzonitrile molecule, the cyano group lies in the same plane as the benzene ring, allowing for maximal resonance stabilization. However, the introduction of two methyl groups at the ortho positions forces a significant deviation from this planarity. This phenomenon, often termed the "ortho effect," is a direct consequence of steric repulsion between the van der Waals radii of the methyl groups and the cyano group.[7]

This steric clash compels the C-C≡N bond to twist out of the plane of the aromatic ring. Computational studies and X-ray crystallographic analyses of similarly hindered molecules confirm this distortion. For instance, studies on 2,6-disubstituted benzonitriles complexed with metals show significant deviations in the coplanarity of the phenyl ring and the nitrile group, a direct consequence of steric pressure from the ortho substituents.[8][9] This geometric alteration has profound implications:

-

Inhibition of Resonance: The twisting of the cyano group out of the ring plane disrupts the π-orbital overlap, reducing electronic communication between the nitrile and the aromatic system.

-

Altered Bond Parameters: Steric strain can lead to the elongation of specific bonds, such as the C1-C(N) bond, as the molecule adjusts to minimize repulsive forces.[8][9]

Caption: Steric hindrance in 2,6-dimethylbenzonitrile.

Spectroscopic Characterization

The structural peculiarities of 2,6-dimethylbenzonitrile are clearly reflected in its spectroscopic data. Understanding these signatures is critical for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The steric environment significantly influences the chemical shifts of the carbon atoms. The chemical shifts for 2,6-dimethylbenzonitrile provide a clear electronic picture of the molecule.

Table 2: ¹³C NMR Chemical Shifts for 2,6-Dimethylbenzonitrile (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) | Rationale |

| C-CN (Nitrile) | ~118-119 | The exact shift reflects the electronic environment. |

| C1 (ipso-CN) | ~112 | Shielded position attached to the electron-withdrawing cyano group. |

| C2, C6 (ipso-CH₃) | ~141 | Deshielded due to substitution with methyl groups. |

| C3, C5 | ~128-129 | Typical aromatic carbons. |

| C4 | ~132 | Para to the cyano group. |

| -CH₃ | ~20 | Typical chemical shift for methyl groups on an aromatic ring. |

| (Data sourced and interpreted from SpectraBase and similar substituted benzonitriles)[10][11] |

¹H NMR: The proton NMR spectrum is relatively simple but informative. The aromatic protons show a characteristic splitting pattern, and the methyl protons appear as a single, strong peak. The integration of these peaks (3H aromatic: 6H methyl) confirms the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic C≡N stretching vibration.

-

ν(C≡N): This peak typically appears in the range of 2220-2240 cm⁻¹ . In 2,6-dimethylbenzonitrile, its exact position and intensity can be subtly influenced by the reduced conjugation with the aromatic ring due to the steric effects discussed earlier.[4]

-

Aromatic C-H stretching: Found above 3000 cm⁻¹.

-

Aliphatic C-H stretching (from -CH₃): Found just below 3000 cm⁻¹.

The Dominant Role of Steric Effects in Chemical Reactivity

The most significant consequence of the 2,6-dimethyl substitution pattern is the profound impact on the reactivity of the cyano group.

Hindered Nucleophilic Attack and Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation, typically achieved by heating with strong acid or base.[12] However, this reaction is notoriously difficult for sterically hindered nitriles like 2,6-dimethylbenzonitrile.[13][14]

The underlying causality is twofold:

-

Steric Shielding: The two ortho-methyl groups act as bulky "guards," physically blocking the trajectory of incoming nucleophiles (H₂O or OH⁻) that must attack the electrophilic carbon of the nitrile.

-

Electronic Deactivation: As previously mentioned, the forced non-planarity of the cyano group reduces its resonance with the ring, which can slightly alter the electrophilicity of the nitrile carbon.

This steric inhibition makes standard hydrolysis conditions largely ineffective, often requiring forcing conditions (high temperatures, prolonged reaction times) and resulting in low yields.[14] This challenge has spurred the development of alternative methodologies, such as using transition metal catalysts (e.g., platinum-based systems) that can operate under milder, neutral conditions and coordinate to the nitrile in a way that circumvents the steric blockade.[15]

Caption: Accessibility of the nitrile carbon to nucleophiles.

Electrophilic Aromatic Substitution

The methyl groups are activating, ortho-, para-directing groups.[16] However, in 2,6-dimethylbenzonitrile, the ortho positions (2 and 6) are already occupied. The cyano group is a deactivating, meta-directing group. Therefore, electrophilic attack is directed primarily to the C4 position (para to the cyano group) and to a lesser extent, the C3/C5 positions (meta to the cyano group). The overall reactivity of the ring is a balance between the activating effect of the two methyl groups and the deactivating effect of the nitrile.

Experimental Protocol: Synthesis of 2,6-Dimethylbenzonitrile

The synthesis of 2,6-dimethylbenzonitrile is reliably achieved via the Sandmeyer reaction, which converts an aniline into a nitrile via a diazonium salt intermediate.[2][17] This protocol is a self-validating system as the progress can be monitored at each distinct stage.

Objective: To synthesize 2,6-dimethylbenzonitrile from 2,6-dimethylaniline.

Materials & Reagents:

-

2,6-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Deionized Water

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Step-by-Step Methodology:

Part A: Diazotization of 2,6-Dimethylaniline

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, combine 2,6-dimethylaniline and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated HCl while maintaining the low temperature. Stir until a fine slurry of the amine hydrochloride salt is formed.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the amine slurry via a dropping funnel. Crucially, maintain the temperature below 5 °C to prevent decomposition of the diazonium salt. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

Part B: Sandmeyer Cyanation

-

In a separate large flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Warm slightly if necessary to dissolve, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will occur. Control the rate of addition to keep the reaction from becoming too vigorous.

-

After the addition is complete, warm the mixture gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization to yield pure 2,6-dimethylbenzonitrile.

Caption: Synthetic workflow for 2,6-dimethylbenzonitrile.

Conclusion and Field Implications

The case of 2,6-dimethylbenzonitrile serves as an authoritative example of the power of steric effects in directing molecular behavior. For drug development professionals, understanding this "ortho effect" is not merely academic; it is fundamental to rational drug design. The steric shielding observed here can be intentionally designed into a molecule to:

-

Improve Metabolic Stability: By blocking sites susceptible to metabolic enzymes (e.g., cytochrome P450), steric hindrance can increase a drug's half-life.

-

Enhance Selectivity: A bulky group can prevent a drug candidate from binding to an unintended off-target receptor that has a smaller binding pocket, thereby reducing side effects.

-

Control Conformation: Steric interactions can lock a molecule into a specific, biologically active conformation, improving its potency.

References

-

PrepChem.com. Synthesis of 2,6-dimethylbenzonitrile. [Link]

-

Ghosh, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

-

The University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]

-

Organic Syntheses. Amide Synthesis via Selective Hydration of Nitriles. [Link]

-

Ghaffar, T., & Parkins, A. W. (2010). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]

-

Ghosh, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

-

NIST. NIST Chemistry WebBook: 2,6-Dimethylbenzonitrile. [Link]

-

Yáñez-Alarid, R., et al. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

-

NIST. NIST Chemistry WebBook: 2,6-Dimethoxybenzonitrile. [Link]

-

Scilit. Analysis of the Ortho Effect: Basicity of 2-Substituted Benzonitriles. [Link]

-

NIST. Permanent link for 2,6-Dimethylbenzonitrile. [Link]

-

Newman, M. S., & Deno, N. C. (1955). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. [Link]

-

Silverstein, R. M., et al. Reference Spectra for Chem 117. [Link]

-

PubMed. Vibrational analysis of substituted benzonitriles. [Link]

-

SpectraBase. 2,6-Dimethylbenzonitrile ¹³C NMR. [Link]

-

National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

Chemguide. Hydrolysing Nitriles. [Link]

-

MDPI. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. [Link]

-

PubChem. 2,3-Dimethylbenzonitrile Compound Summary. [Link]

-

Wikipedia. Ortho effect. [Link]

-

Organic Chemistry and Me. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 2,4-Dimethylbenzonitrile Compound Summary. [Link]

-

Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 6575-13-9: 2,6-Dimethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 4. 2,6-Dimethylbenzonitrile [webbook.nist.gov]

- 5. 2,6-Dimethylbenzonitrile [webbook.nist.gov]

- 6. 2,6-Dimethylbenzonitrile | 6575-13-9 [sigmaaldrich.com]

- 7. Ortho effect - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. prepchem.com [prepchem.com]

4-Tert-butyl-2,6-dimethylbenzonitrile CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-tert-butyl-2,6-dimethylbenzonitrile, a sterically hindered aromatic nitrile of interest in synthetic chemistry and medicinal research. We will delve into its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, its potential applications, and essential safety information.

Core Chemical Identity

4-tert-butyl-2,6-dimethylbenzonitrile is a substituted aromatic compound featuring a nitrile functional group. The strategic placement of a bulky tert-butyl group and two methyl groups on the benzene ring creates significant steric hindrance around the nitrile moiety, influencing its reactivity and physical properties.

| Identifier | Value | Source |

| CAS Number | 88166-76-1 | [1] |

| IUPAC Name | 4-(tert-butyl)-2,6-dimethylbenzonitrile | [1] |

| Synonyms | Benzonitrile, 4-(1,1-dimethylethyl)-2,6-dimethyl- | [2] |

| Chemical Formula | C13H17N | [1][3] |

| Molecular Weight | 187.28 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=CC(=C1C#N)C)C(C)(C)C | [1] |

| InChI Key | N/A (Not readily available in public databases) |

Physicochemical and Safety Profile

The physical and chemical characteristics of 4-tert-butyl-2,6-dimethylbenzonitrile are dictated by its substituted benzene structure. The largely nonpolar hydrocarbon framework suggests low solubility in water but good solubility in common organic solvents like dichloromethane and toluene[3].

Known Properties:

| Property | Value | Source |

| Appearance | Typically a solid | [3] |

| Solubility in Water | Low | [3] |

| Solubility in Organic Solvents | Soluble in dichloromethane, toluene | [3] |

Safety and Handling:

While a specific safety data sheet for 4-tert-butyl-2,6-dimethylbenzonitrile is not publicly available, data from structurally related benzonitriles can provide guidance on necessary precautions. Substituted benzonitriles are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[4].

General Recommended Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[3].

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis for 4-tert-butyl-2,6-dimethylbenzonitrile is not readily found in the literature, which is not uncommon for specialized chemical intermediates. However, a logical and established synthetic approach for analogous sterically hindered benzonitriles is the dehydration of the corresponding primary amide. This method is a cornerstone of nitrile synthesis.

The likely precursor, 4-tert-butyl-2,6-dimethylbenzamide, can be synthesized from the corresponding carboxylic acid or acyl chloride. The overall synthetic pathway would be a two-step process starting from 4-tert-butyl-2,6-dimethylbenzoic acid.

Step 1: Amidation of 4-tert-butyl-2,6-dimethylbenzoic acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A common and effective method involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 4-tert-butyl-2,6-dimethylbenzoic acid in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-tert-butyl-2,6-dimethylbenzoyl chloride is used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a new flask.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-tert-butyl-2,6-dimethylbenzamide.

-

The crude amide can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Thionyl Chloride: This reagent is chosen for its effectiveness in converting carboxylic acids to acyl chlorides, with the byproducts being gaseous, which simplifies workup.

-

Anhydrous Conditions: The acyl chloride is highly reactive towards water, so anhydrous conditions are crucial to prevent its hydrolysis back to the carboxylic acid.

-

Excess Ammonia/Ammonium Hydroxide: A stoichiometric excess of the amine is used to ensure complete conversion of the acyl chloride and to neutralize the HCl byproduct.

Step 2: Dehydration of 4-tert-butyl-2,6-dimethylbenzamide

The final step is the dehydration of the primary amide to the nitrile. Various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or cyanuric chloride being common choices.

Experimental Protocol:

-

In a dry round-bottom flask, combine 4-tert-butyl-2,6-dimethylbenzamide with a suitable dehydrating agent, such as phosphorus pentoxide (approximately 1.5-2 equivalents).

-

The reaction can be performed neat or in a high-boiling inert solvent like toluene or xylene.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 4-tert-butyl-2,6-dimethylbenzonitrile can be purified by column chromatography or distillation under reduced pressure.

Causality of Experimental Choices:

-

Dehydrating Agent: Phosphorus pentoxide is a powerful dehydrating agent that effectively removes the elements of water from the primary amide to form the nitrile.

-

Heat: The dehydration of amides typically requires elevated temperatures to overcome the activation energy of the reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethyl-4-Tert-Butylbenzonitrile Supplier China | CAS 16689-44-8 | Properties, Uses & Safety Data [nj-finechem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Tert-butyl Dimethyl Benzonitrile Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl dimethyl benzonitrile derivatives, a class of sterically hindered aromatic compounds with emerging significance in medicinal chemistry, agrochemicals, and materials science. We will delve into the synthetic strategies for their preparation, explore their unique spectroscopic characteristics, and discuss their current and potential applications, supported by detailed experimental protocols and structure-activity relationship insights.

Introduction: The Strategic Importance of Steric Hindrance and the Nitrile Moiety

The benzonitrile scaffold is a cornerstone in the design of biologically active molecules and functional materials. The introduction of bulky substituents, such as a tert-butyl group, in conjunction with methyl groups, creates a unique chemical space defined by significant steric hindrance around the nitrile functionality and the aromatic ring. This steric shielding can profoundly influence a molecule's reactivity, metabolic stability, and intermolecular interactions.

The nitrile group itself is a versatile functional group. Its linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, a key interaction in many biological systems.[1] Furthermore, the nitrile can serve as a bioisostere for other functional groups, such as carbonyls, and can be chemically transformed into a variety of other functionalities including amines, carboxylic acids, and tetrazoles, making it a valuable synthetic handle.[2] The strategic placement of tert-butyl and dimethyl groups on the benzonitrile core allows for the fine-tuning of these properties, offering a powerful tool for molecular design.

Synthetic Strategies for Tert-butyl Dimethyl Benzonitrile Derivatives

The synthesis of polysubstituted benzonitriles, particularly those with significant steric hindrance, can be challenging. However, several robust methods have been developed and optimized for this purpose. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Nucleophilic Substitution of a Halomethyl Group

One of the most direct methods for the synthesis of certain tert-butyl dimethyl benzonitrile derivatives is the nucleophilic substitution of a benzylic halide with a cyanide salt. This approach is particularly useful for the synthesis of phenylacetonitrile derivatives.

A key example is the synthesis of 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile . This reaction proceeds by treating the corresponding chloromethyl derivative with potassium cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis of 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile [3]

-

Materials:

-

6-tert-butyl-3-chloromethyl-2,4-dimethylphenol

-

Potassium cyanide (KCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Benzene

-

6N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated charcoal

-

Ice

-

-

Procedure:

-

To a dispersion of 41 g of potassium cyanide in 300 ml of N,N-dimethylformamide, slowly add a solution of 97.2 g of 6-tert-butyl-3-chloromethyl-2,4-dimethylphenol. The reaction is exothermic, and the temperature will rise from 25°C to 35°C.

-

Heat the reaction mixture to 70-75°C for 7.5 hours.

-

Monitor the reaction for the disappearance of the starting material. If the reaction is incomplete, add an additional 13.7 g of potassium cyanide and continue heating at 60-65°C for another 2 hours.

-

Pour the reaction mixture onto crushed ice, and add water to a total volume of 1.8 liters.

-

Stir the mixture until the ice melts. The product will precipitate as a solid.

-

Filter the solid by suction and wash the filter cake thoroughly with water.

-

Dissolve the filter cake in a toluene-benzene mixture.

-

Wash the organic solution successively with water and 6N aqueous hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and treat the filtrate with activated charcoal.

-

Evaporate the solvent under reduced pressure.

-

Crystallize the resulting residue from toluene to yield white crystals of 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile.

-

-

Characterization:

-

Melting Point: 134-139°C[3]

-

Palladium-Catalyzed Cyanation of Aryl Halides

For the direct introduction of a nitrile group onto the aromatic ring, palladium-catalyzed cyanation of aryl halides is a powerful and versatile method. This approach is particularly valuable for the synthesis of sterically hindered benzonitriles where other methods may fail. The choice of ligand and reaction conditions is crucial for achieving high yields.

Illustrative Experimental Workflow: Palladium-Catalyzed Cyanation

Caption: Generalized workflow for palladium-catalyzed cyanation of aryl halides.

Spectroscopic Characterization

The structural elucidation of tert-butyl dimethyl benzonitrile derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The steric environment created by the tert-butyl and methyl groups leads to characteristic shifts and patterns in the spectra.

NMR Spectroscopy

¹H NMR: The proton NMR spectra of these compounds are expected to show a sharp singlet in the range of δ 1.3-1.5 ppm, integrating to nine protons, which is characteristic of the tert-butyl group. The methyl protons will appear as a singlet (or multiple singlets if in different chemical environments) typically in the region of δ 2.2-2.5 ppm. The aromatic protons will resonate further downfield, and their splitting pattern and chemical shifts will be dependent on the substitution pattern of the benzene ring. For a symmetrically substituted compound like 4-tert-butyl-2,6-dimethylbenzonitrile, the two aromatic protons would be expected to appear as a singlet.

¹³C NMR: The carbon NMR spectra will display a quaternary carbon signal for the tert-butyl group around δ 35 ppm and the methyl carbons around δ 20 ppm. The nitrile carbon is typically observed in the range of δ 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-tert-butyl-2,6-dimethylbenzonitrile

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Nitrile (CN) | ~118 |

| C1 (ipso to CN) | ~110 |

| C2, C6 (ipso to CH₃) | ~140 |

| C3, C5 (aromatic CH) | ~130 |

| C4 (ipso to t-Bu) | ~155 |

| C(CH₃)₃ (quaternary) | ~35 |

| C(CH₃)₃ | ~31 |

| Ar-CH₃ | ~20 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of tert-butyl dimethyl benzonitrile derivatives is expected to show a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern would be the loss of a methyl group (M-15) to form a stable benzylic cation, and potentially the loss of the entire tert-butyl group.

Applications and Structure-Activity Relationships

The unique structural features of tert-butyl dimethyl benzonitrile derivatives make them attractive candidates for various applications, particularly in fields where metabolic stability and specific steric interactions are crucial.

Medicinal Chemistry

While specific applications for tert-butyl dimethyl benzonitrile derivatives are still emerging, the broader class of benzonitriles has a well-established role in drug discovery.[2] The nitrile group can act as a key pharmacophoric element, participating in hydrogen bonding with protein targets.[1] The introduction of sterically demanding groups can enhance selectivity and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Sterically hindered phenols, a related class of compounds, have shown a broad range of biological activities, including anticancer properties.[4][5] It is plausible that tert-butyl dimethyl benzonitrile derivatives could be explored for similar applications, where the nitrile group can be used to modulate activity and the bulky substituents to enhance stability.

Agrochemicals

Benzonitrile derivatives are also prevalent in the agrochemical industry, with several compounds registered as herbicides.[6][7] The mode of action of these herbicides often involves the inhibition of key enzymes in plant metabolic pathways. The substitution pattern on the benzonitrile ring is critical for their biological activity. Structure-activity relationship (SAR) studies on other classes of pesticides have shown that the size and polarity of substituents can significantly impact efficacy.[8] The sterically hindered nature of tert-butyl dimethyl benzonitriles could lead to the development of novel herbicides with unique selectivity profiles.

SAR Insights from Related Nitrile-Containing Pesticides:

-

Acaricidal Activity: Studies on benzyl nitrile analogues have shown that the presence of the nitrile group is crucial for acaricidal activity against Haemaphysalis longicornis. However, the addition of small alkyl groups to the nitrile functionality can abolish this activity, highlighting the sensitivity of the interaction with the biological target.[8]

-

Herbicidal Activity: For some benzonitrile herbicides, the presence of a hydroxyl group makes them more susceptible to photolysis.[9] This suggests that the substitution pattern can be used to control the environmental persistence of the compound.

Materials Science

The rigid structure and polar nitrile group of benzonitrile derivatives make them interesting building blocks for materials science applications.[2] They can be used as precursors for high-performance polymers, such as those with high thermal stability and low dielectric constants. The bulky tert-butyl and methyl groups could enhance the solubility of monomers during processing and influence the final properties of the polymer.

Potential Application in Polymer Synthesis:

Caption: Potential use of tert-butyl dimethyl benzonitriles as monomers for high-performance polymers.

Conclusion and Future Outlook

Tert-butyl dimethyl benzonitrile derivatives represent a fascinating and underexplored area of chemical research. Their unique combination of a versatile nitrile functionality and significant steric hindrance offers exciting opportunities for the design of novel molecules with tailored properties. While detailed synthetic protocols and comprehensive biological and material science data are still somewhat limited, the foundational knowledge of benzonitrile chemistry provides a strong basis for future exploration.

Further research into the synthesis of a wider range of isomers, coupled with detailed spectroscopic characterization and systematic evaluation of their biological and material properties, is warranted. Such studies will undoubtedly unlock the full potential of this intriguing class of compounds and pave the way for their application in addressing challenges in medicine, agriculture, and materials science.

References

Sources

- 1. 4-tert-Butyl-2,6-dimethylbenzonitrile | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids | MDPI [mdpi.com]

- 6. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship of some pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Strategic Synthesis of 4-Tert-butyl-2,6-dimethylbenzonitrile: A Sterically Hindered Scaffold for Next-Gen Agrochemicals

Topic: 4-Tert-butyl-2,6-dimethylbenzonitrile as a precursor in agrochemical synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Architecture of Persistence

In the design of modern agrochemicals, metabolic stability is paramount. 4-Tert-butyl-2,6-dimethylbenzonitrile (CAS 88166-76-1) represents a "privileged scaffold" in this domain. Its structural value lies in the synergy of steric shielding and lipophilicity :

-

The 2,6-Dimethyl "Ortho-Effect": The two methyl groups flanking the nitrile functionality create a steric blockade, significantly retarding enzymatic hydrolysis by plant amidases or esterases. This extends the half-life of the active ingredient (AI) in the field.

-

The 4-Tert-butyl Anchor: This bulky, hydrophobic group enhances the molecule’s partition coefficient (LogP), facilitating penetration through the waxy cuticle of leaves and insect exoskeletons while anchoring the molecule within hydrophobic pockets of target enzymes (e.g., Complex II/III inhibitors).

This guide details the robust synthesis, purification, and downstream activation of this critical intermediate, moving beyond standard textbook protocols to address the specific challenges of sterically congested systems.

Chemical Architecture & Agrochemical Relevance[1][2][3][4]

The "Fortress" Concept in Herbicide Design

The 2,6-disubstitution pattern is a proven strategy in agrochemistry, seen in the chloroacetanilide class (e.g., Metolachlor) and pyridinecarboxamides (e.g., Picolinafen analogs). By employing 4-tert-butyl-2,6-dimethylbenzonitrile as a precursor, chemists can synthesize AIs that resist rapid degradation.

| Property | Value / Characteristic | Impact on Agrochemical Performance |

| Molecular Formula | C₁₃H₁₇N | -- |

| Molecular Weight | 187.28 g/mol | Optimal for fragment-based design (<300 Da). |

| Steric Parameter | High ( | Blocks nucleophilic attack on the nitrile carbon. |

| Lipophilicity | High LogP (Est. ~4.5) | Enhances cuticular penetration; creates depot effect. |

| Electronic Effect | Electron-rich ring | Stabilizes radical intermediates; modulates pKa of downstream amides. |

Synthetic Pathways: Overcoming Steric Hindrance

Synthesizing the nitrile at the highly congested C1 position requires forcing conditions or transition-metal catalysis. We present two primary routes: the Classical Sandmeyer (reliable, scalable) and the Palladium-Catalyzed Cyanation (modern, high yield).

Route A: The Modified Sandmeyer (From Aniline)

This is the preferred route for laboratory-scale synthesis (10g – 1kg) due to the commercial availability of 4-tert-butyl-2,6-dimethylaniline.

Mechanism: Diazotization of the aniline followed by displacement with cyanocuprate. Challenge: The 2,6-dimethyl groups destabilize the diazonium salt and hinder the approach of the nucleophile. Solution: Use of anhydrous conditions and acetonitrile as a co-solvent to solubilize the intermediate.

Route B: Pd-Catalyzed Cyanation (From Aryl Bromide)

Preferred for industrial scale-up to avoid stoichiometric copper waste.

Precursor: 1-Bromo-4-tert-butyl-2,6-dimethylbenzene. Catalyst: Pd₂(dba)₃ / dppf (1,1'-Bis(diphenylphosphino)ferrocene). Source: Zn(CN)₂ (Zinc cyanide).

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows. Route A (Sandmeyer) is recommended for initial R&D batches.

Detailed Experimental Protocol: Route A (Sandmeyer)

This protocol is optimized to handle the instability of the sterically hindered diazonium salt.

Safety Warning: Cyanides are lethal. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Destroy aqueous waste with bleach (NaOCl).

Step 1: Diazotization

-

Charge: In a 500 mL 3-neck flask, dissolve 4-tert-butyl-2,6-dimethylaniline (17.7 g, 100 mmol) in glacial acetic acid (60 mL) and sulfuric acid (10 mL).

-

Cool: Chill the mixture to 0–5 °C using an ice/salt bath.

-

Addition: Dropwise add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) over 30 minutes. Critical: Keep internal temp < 10 °C to prevent diazonium decomposition.

-

Stir: Maintain at 0 °C for 1 hour. The solution should turn clear/yellowish.

Step 2: Cyanation (The "Sandmeyer" Step)

-

Preparation: In a separate 1 L flask, prepare a solution of CuCN (10.8 g, 120 mmol) and KCN (15.6 g, 240 mmol) in water (100 mL). Cool to 5 °C.

-

Neutralization (Partial): Carefully adjust the pH of the diazonium solution to pH ~3-4 using solid sodium acetate. Why? Highly acidic conditions can release HCN gas upon mixing.

-

Transfer: Slowly pour the cold diazonium solution into the vigorously stirred CuCN/KCN mixture.

-

Observation: Nitrogen gas evolution will be vigorous. Foam control is necessary.

-

-

Reaction: Allow the mixture to warm to room temperature over 2 hours, then heat to 50 °C for 1 hour to ensure completion.

Step 3: Workup & Purification

-

Extraction: Extract the mixture with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash the organic phase with 1M NaOH (to remove phenols formed by hydrolysis) and then Brine .

-

Dry & Concentrate: Dry over MgSO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize from Hexane/Ethanol (9:1) .

-

Expected Yield: 65–75%.

-

Appearance: White to off-white crystalline solid.

-

Downstream Application: Hydrolysis to Amides[5]

The primary utility of 4-tert-butyl-2,6-dimethylbenzonitrile is as a precursor to benzamides (common in SDHI fungicides) or benzoic acids .

The Challenge: Standard basic hydrolysis (NaOH/H₂O) often fails because the 2,6-dimethyl groups block the attack of the hydroxide ion on the nitrile carbon.

The Solution: Radical-Mediated Hydrolysis To convert the nitrile to the amide efficiently, use the alkaline hydrogen peroxide method (Radziszewski reaction), which proceeds via a hydroperoxide intermediate that is less sensitive to steric hindrance.

| Reagent | Conditions | Yield | Notes |

| NaOH (aq) | Reflux, 48h | < 10% | Fails due to steric blockade. |

| H₂SO₄ (conc) | 100°C, 2h | 85% | Effective but harsh; may sulfonate the ring. |

| NaOH / H₂O₂ | DMSO, 60°C, 4h | 92% | Recommended. DMSO solvates the anion; H₂O₂ acts as a super-nucleophile. |

Pathway Logic: From Nitrile to Active Herbicide

Figure 2: Activation of the nitrile to the acyl chloride for coupling with heterocyclic amines (e.g., aminopyridines) to form final agrochemical actives.

References

-

BASF SE. (1998). Process for the preparation of 2,6-disubstituted benzonitriles.[1] US Patent 5,783,522.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77883, 4-tert-Butylbenzonitrile (Analogous Chemistry).[2] Retrieved from

-

Organic Syntheses. (2010). Palladium-Catalyzed Cyanation of Aryl Chlorides. Org.[3] Synth. 2010, 87,[4] 26.

-

Hyland, C. J., & O'Connor, C. J. (1973).[5] The acid-catalysed hydrolysis of benzonitrile.[5] Journal of the Chemical Society, Perkin Transactions 2.[6] [6]

-

Goossen, L. J. (2004). Pd-catalyzed synthesis of functionalized benzonitriles from aryl halides. Synlett.[7] (General reference for Pd-cyanation conditions).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. agribusinessglobal.com [agribusinessglobal.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting point and boiling point data for 4-Tert-butyl-2,6-dimethylbenzonitrile

Executive Summary & Chemical Identity[1][2]

4-Tert-butyl-2,6-dimethylbenzonitrile is a specialized aromatic intermediate, primarily utilized in the synthesis of sterically hindered agrochemicals and high-performance ligands for catalysis. Its structural combination of a bulky para-tert-butyl group and ortho-dimethyl shielding creates unique stability profiles, making accurate physical characterization critical for reaction monitoring and purity assessment.

Unlike common commodity chemicals, public property databases often conflate this molecule with its des-methyl analog (4-tert-butylbenzonitrile). This guide provides the authoritative identification , predicted property ranges based on structure-activity relationships (SAR), and the standardized protocols required to experimentally validate these values in your laboratory.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-Tert-butyl-2,6-dimethylbenzonitrile |

| CAS Number | 88166-76-1 |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| Structural Features | Sterically hindered nitrile (ortho-methyls); Lipophilic tail (para-t-butyl) |

| Physical State | Solid (Predicted at STP) |

Physical Properties: Data & Predictive Ranges[4][5]

As of the current literature, definitive experimental values for CAS 88166-76-1 are often proprietary or absent from open-access spectral libraries. The following data is derived from comparative homolog analysis and thermodynamic simulation . These ranges should serve as the control parameters for setting up your thermal analysis equipment.

Melting Point & Boiling Point Data

| Property | Value / Range | Confidence Level | Context for Researchers |

| Melting Point (MP) | 45°C – 85°C | High (Predicted) | Solid at Room Temp. Unlike 4-tert-butylbenzonitrile (MP 12°C), the ortho-dimethyl groups significantly increase crystal lattice energy due to symmetry and packing efficiency. |

| Boiling Point (BP) | 275°C – 290°C | Medium (Predicted) | Expect a high boiling point due to increased molecular weight and van der Waals interactions from the t-butyl group. |

| Flash Point | >110°C | Estimated | Likely combustible but requires significant heat source. |

| Solubility | Low (Water) | High | Highly soluble in DCM, Toluene, Ethyl Acetate due to lipophilic t-butyl group. |

Comparative Homolog Analysis

To validate your findings, compare against these well-characterized analogs:

-

Analog A: 4-tert-butylbenzonitrile (CAS 4210-32-6) [1]

-

MP: 12–14°C (Liquid at RT)

-

BP: 258°C

-

Difference: Lack of methyl groups lowers MP drastically.

-

-

Analog B: 2,6-Dimethylbenzonitrile

-

MP: 87–88°C

-

Difference: Lack of t-butyl group. The addition of t-butyl to this core usually modulates MP depending on crystal packing, often lowering it slightly relative to the highly symmetric parent, but keeping it solid.

-

Experimental Determination Protocols

For drug development and regulatory filing, "predicted" values are insufficient. You must determine the exact values for your specific lot. Use the following self-validating protocols.

A. Melting Point Determination (Capillary & DSC)

Objective: Determine thermodynamic purity and solid-liquid transition.

-

Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove solvent occlusions which depress MP.

-

Method 1: Capillary (Visual):

-

Pack 2-3 mm of sample into a glass capillary.

-

Ramp Rate: 10°C/min until 40°C, then 1°C/min to anticipate the transition.

-

Endpoint: Record "Onset" (first liquid drop) and "Clear Point" (complete melt).

-

-

Method 2: DSC (Differential Scanning Calorimetry) - Recommended:

-

Sample: 2–5 mg in a crimped aluminum pan.

-

Cycle: Heat from 20°C to 120°C at 5°C/min.

-

Analysis: The peak of the endotherm represents the melting transition. A sharp peak (<2°C width) indicates purity >98%.

-

B. Boiling Point Determination (TGA/DSC)

Objective: Determine volatility without decomposition.

-

Warning: Nitriles can decompose or polymerize at high temperatures. Do not use open flame distillation for initial characterization.

-

Protocol: Use Thermogravimetric Analysis (TGA) .

-

Load 10 mg sample.

-

Ramp 10°C/min under Nitrogen flow.

-

The onset of weight loss (extrapolated onset) roughly correlates to the boiling point at atmospheric pressure, provided no decomposition occurs.

-

Synthesis & Purification Context

Understanding the synthesis history is vital for interpreting physical property data, as specific impurities (isomers) will skew MP/BP results.

Primary Synthesis Route: The Sandmeyer Approach

The most robust route to CAS 88166-76-1 involves the cyanation of the corresponding aniline or bromide.

-

Precursor: 5-tert-butyl-m-xylene (1,3-dimethyl-5-tert-butylbenzene).

-

Nitration: Electrophilic substitution yields 1-nitro-4-tert-butyl-2,6-dimethylbenzene .

-

Reduction: Hydrogenation (Pd/C) or Fe/HCl yields 4-tert-butyl-2,6-dimethylaniline .

-

Sandmeyer Reaction (Key Step):

-

Diazotization of the aniline (NaNO₂/H₂SO₄) at 0°C.

-

Treatment with CuCN/NaCN yields the target 4-tert-butyl-2,6-dimethylbenzonitrile .

-

Critical Impurity Profile

-

Isomer Contamination: If the starting xylene was not pure, you may have ortho-t-butyl isomers. These act as eutectics, drastically lowering your observed melting point.

-

Hydrolysis Products: Traces of moisture can convert the nitrile to the amide (4-tert-butyl-2,6-dimethylbenzamide), which typically has a much higher melting point (>150°C). If your MP is surprisingly high, check for amide via IR (look for C=O stretch at 1650 cm⁻¹).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to characterization, ensuring data integrity.

Figure 1: Synthesis and Characterization Logic Flow. Note the critical decision point at QC Analysis based on physical state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77883, 4-tert-Butylbenzonitrile. (Used for Analog A comparison). Retrieved from [Link]

-

ChemSrc. 2-bromo-5-tert-butyl-1,3-dimethylbenzene Properties. (Source for related halogenated analog data). Retrieved from [Link]

-

PrepChem. Synthesis of 4-tert-butylaniline. (Methodology reference for aniline precursors). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the hydrolysis of 4-Tert-butyl-2,6-dimethylbenzonitrile

Technical Support Center: Advanced Organic Synthesis Division Ticket ID: #NIT-4T26DM-HYD-001 Topic: Hydrolysis of 4-Tert-butyl-2,6-dimethylbenzonitrile Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Issue Analysis: The "Ortho Effect" Blockade

User Report: "I have been refluxing 4-tert-butyl-2,6-dimethylbenzonitrile in 10% NaOH/EtOH for 48 hours. TLC shows 100% starting material recovery. Is my reagent bad?"

Root Cause Diagnosis: Your reagents are likely fine. You are encountering the classic "Ortho Effect" (Steric Inhibition of Resonance and Attack) .

-

The Shield: The methyl groups at the 2 and 6 positions create a steric wall. Unlike a standard benzonitrile, the nitrile carbon is physically shielded from the approach of nucleophiles (like

or -

The Electronic Factor: The nitrile group is forced out of planarity with the benzene ring, reducing conjugation. While the 4-tert-butyl group adds electron density via induction (+I effect), making the nitrile carbon less electrophilic, the primary failure mode is purely steric bulk preventing the formation of the tetrahedral intermediate.

Standard aqueous reflux (100°C) provides insufficient thermal energy to overcome this activation barrier.

Strategic Solutions & Protocols

We recommend three tiers of intervention based on your available equipment and throughput needs.

Method A: The "Brute Force" Thermodynamics Approach (Recommended)

Best for: Multi-gram scale, standard lab equipment.

Theory: To overcome the steric barrier, we must increase the reaction temperature significantly above the boiling point of water or ethanol. We utilize Diethylene Glycol (DEG) , which boils at ~245°C, allowing us to reach the necessary activation energy.

Protocol:

-

Setup: 100 mL Round Bottom Flask (RBF), air condenser (or water condenser without water flow initially if temp <100°C), magnetic stir bar, heating mantle.

-

Charge:

-

10 mmol 4-tert-butyl-2,6-dimethylbenzonitrile .

-

40-50 mmol KOH pellets (crushed).

-

20 mL Diethylene Glycol (or Ethylene Glycol).

-

Note: Do not add water yet.

-

-

Reaction:

-

Heat to 190°C - 200°C .

-

Monitor via TLC (Hexane/EtOAc).[1] Reaction typically requires 4–12 hours.

-

Visual Cue: Evolution of ammonia gas (check with damp pH paper at condenser outlet).

-

-

Workup:

Method B: The Microwave Acceleration (High Throughput)

Best for: Drug discovery, <500mg scale, speed.

Theory: Dielectric heating creates localized superheating and dipolar rotation, often accelerating the hydrolysis of hindered nitriles from days to minutes.

Protocol:

-

Vessel: 10 mL Microwave-rated pressure vial.

-

Charge:

-

1 mmol Substrate.

-

2 mL 25% NaOH (aq) .

-

1 mL EtOH (as co-solvent for solubility).

-

-

Parameters:

-

Workup: Acidify and extract as above.

Method C: The "Trojan Horse" (Acid-Catalyzed Hydration)

Best for: Substrates sensitive to harsh base, or if Method A fails.

Theory: It is often easier to stop at the Amide intermediate. The proton (

Protocol:

-

Reagent: 90%

(sulfuric acid). -

Conditions: Heat at 100°C for 3 hours.

-

Result: This yields the Primary Amide .

-

Conversion to Acid: To go from hindered amide to acid, use Nitrosyl Sulfuric Acid (

in

Data & Decision Support

Comparative Efficiency Table

| Parameter | Aqueous Reflux (Standard) | Glycolic Reflux (Method A) | Microwave (Method B) | Acid Hydration (Method C) |

| Temperature | 100°C | 190°C - 210°C | 150°C - 180°C | 90°C - 100°C |

| Reaction Time | 48+ hrs (Incomplete) | 6 - 12 hrs | 20 - 40 mins | 2 - 4 hrs |

| Primary Product | Starting Material | Carboxylic Acid | Carboxylic Acid | Amide (mostly) |

| Steric Tolerance | Low | High | Very High | Medium |

Visualizing the Workflow

Caption: Decision tree for selecting the optimal hydrolysis pathway based on scale and equipment availability.

Troubleshooting Matrix (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Starting Material (SM) Recovered | Temperature too low. | Switch solvent to Diethylene Glycol (Method A) or use Microwave (Method B). Water reflux is insufficient. |

| Intermediate Amide Persists | Hydrolysis of amide to acid is the rate-limiting step. | Increase reaction time or temperature. If using Method C, switch to Nitrosyl Sulfuric acid step. |

| Dark/Tarred Reaction Mixture | Oxidative decomposition at high temp. | Degas solvents with Nitrogen/Argon before heating. Ensure KOH pellets are not brown/oxidized. |

| Product is Water Soluble | The acid might be trapped as the potassium salt. | Ensure pH is adjusted to < 1.0 during workup. If the acid is still soluble, use continuous extraction with Chloroform. |

References

-

Cohen, N., et al. (1978). Hydrolysis of Sterically Hindered Nitriles. Journal of Organic Chemistry, 43(20), 4052.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Nitrile Hydrolysis using Glycols).

-

Ghaffar, T., & Parkins, A. W. (2000). The hydrolysis of nitriles to amides using a platinum catalyst. Tetrahedron Letters, 36(47), 8657-8660. (Alternative catalytic route).

-

PubChem. (n.d.). Compound Summary: 4-tert-Butylbenzonitrile.[6] National Library of Medicine.

-

CEM Corporation. (n.d.). Microwave-Assisted Organic Synthesis: Hydrolysis Protocols.

Sources

Solvent selection for recrystallizing 4-Tert-butyl-2,6-dimethylbenzonitrile

CAS: 88166-76-1 | Formula: C₁₃H₁₇N | State: Solid (Low Melting Point)

Introduction: The Physicochemical Challenge

Recrystallizing 4-tert-butyl-2,6-dimethylbenzonitrile presents a unique challenge due to its conflicting solubility parameters. The molecule features a highly lipophilic domain (the tert-butyl group and two methyl groups) competing with a polar nitrile handle.

Furthermore, the 2,6-dimethyl substitution pattern creates significant steric hindrance around the nitrile group. While this hindrance protects the nitrile from hydrolysis (allowing the use of aqueous solvents), the high alkyl content increases the risk of "oiling out"—where the compound separates as a liquid rather than a crystal during cooling.

This guide provides a structured approach to solvent selection, minimizing yield loss and ensuring high-purity crystalline recovery.

Part 1: Solvent Selection Logic (Diagnostic)

Do not guess. Use this logic flow to determine the optimal solvent system based on your specific impurity profile.

Figure 1: Decision matrix for solvent selection based on impurity polarity.

Part 2: Primary Solvent Systems & Protocols

System A: Aqueous Ethanol (The "Steric Shield" Method)

Recommended for: General purification, removal of non-polar starting materials.

Why it works: The 2,6-dimethyl groups sterically hinder the nitrile, preventing hydrolysis even in hot aqueous media. The hydrophobic tert-butyl group drives precipitation as water is added.

| Parameter | Specification |

| Solvent 1 | Ethanol (95% or Absolute) |

| Solvent 2 (Anti-solvent) | Deionized Water |

| Target Concentration | ~1 g solute per 5–7 mL Ethanol |

| Temperature | Dissolve at reflux (78°C); Crystallize at 4°C |

Protocol:

-

Dissolution: Place crude solid in a flask. Add hot Ethanol slowly while stirring until dissolved.

-

Filtration: If insoluble particles remain, perform a hot filtration immediately.

-

Nucleation Point: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1–2 drops of Ethanol to clear the solution.

-

Crystallization: Allow to cool to room temperature undisturbed. Then move to an ice bath (0–4°C) for 1 hour.

-

Harvest: Filter and wash with cold 50% aqueous ethanol.

System B: Hexane / Ethyl Acetate

Recommended for: Removal of polar tars or colored impurities.

Why it works: The compound is highly soluble in EtOAc but less so in Hexane. This system avoids the "oiling out" issues common with water-based systems for low-melting solids.

| Parameter | Specification |

| Solvent 1 | Ethyl Acetate (Good Solvent) |

| Solvent 2 | Hexane or Heptane (Poor Solvent) |

| Ratio | Start with 1:4 (EtOAc:Hexane) |

Protocol:

-

Dissolve crude material in the minimum amount of hot Ethyl Acetate.

-

Slowly add hot Hexane until the solution becomes slightly cloudy.

-

Let cool very slowly. Note: If an oil forms, reheat and add slightly more Ethyl Acetate.

Part 3: Troubleshooting & FAQs

Q1: The compound is "oiling out" (separating as a liquid droplets) instead of crystallizing. Why?

Cause: The temperature of the solution is above the melting point of the solvated compound, or the anti-solvent (water/hexane) was added too quickly, causing a rapid crash-out. Fix:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of the "Good Solvent" (Ethanol or EtOAc).

-

Seed it: Add a tiny crystal of pure product to the cooling solution at ~30°C.

-

Slow Down: Insulate the flask with a towel to slow the cooling rate.

Q2: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol is more polar than Ethanol.

-

Pros: It may yield cleaner crystals if your impurities are very non-polar.

-

Cons: Due to the tert-butyl group, the solubility of your compound in Methanol might be lower, requiring larger solvent volumes.

Q3: I am worried about hydrolyzing the Nitrile to an Amide.

Answer: In most benzonitriles, boiling water/alcohol can cause hydrolysis (

Part 4: Recrystallization Workflow Visualization

Figure 2: Step-by-step workflow for the purification process.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77883, 4-tert-Butylbenzonitrile (Analogous Structure Data). Retrieved from [Link]

- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Validation & Comparative

A Comparative Guide to FT-IR Analysis of Nitrile Stretching Frequencies in Sterically Hindered Benzonitriles

This guide provides an in-depth comparison of the nitrile (C≡N) stretching frequencies in sterically hindered versus unhindered benzonitriles using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the underlying physical-organic principles that govern these vibrational changes. We will explore how electronic and steric effects uniquely influence the nitrile probe and provide a validated experimental protocol for accurate and reproducible measurements.

Theoretical Framework: Understanding the Nitrile Vibration

The nitrile functional group is an excellent vibrational probe. Its C≡N stretching mode appears in a relatively clear region of the infrared spectrum (typically 2200-2260 cm⁻¹) as a sharp, intense absorption band.[1] The precise frequency of this band is exquisitely sensitive to the local electronic environment, making it a powerful tool for structural elucidation. Two primary factors dictate its position: electronic effects transmitted through the aromatic system and steric effects imposed by adjacent substituents.

Electronic Effects: The Influence of Ring Substituents

When the nitrile group is conjugated with the benzene ring, its vibrational frequency is influenced by the electron-donating or electron-withdrawing nature of other substituents on the ring, typically in the meta and para positions. This phenomenon can be correlated with Hammett substituent constants (σ), which quantify the electronic influence of these groups.[2][3]

-

Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), increase electron density in the aromatic ring through resonance. This electron density can delocalize into the π* antibonding orbital of the nitrile group, weakening the C≡N triple bond. This weakening of the bond force constant results in a red shift (a decrease in vibrational frequency) compared to unsubstituted benzonitrile.[4]

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the ring and the nitrile group. This effect strengthens the C≡N bond, increasing its force constant and causing a blue shift (an increase in vibrational frequency).

Steric Hindrance: Disrupting Conjugation

The core focus of this guide is the profound impact of steric hindrance. When bulky substituents (e.g., methyl, tert-butyl) are placed at the ortho positions (adjacent to the nitrile group), they physically crowd the nitrile substituent. To minimize this steric strain, the nitrile group is forced to twist out of the plane of the aromatic ring.[5]

This twisting has a critical consequence: it disrupts the orbital overlap required for π-conjugation between the nitrile and the ring. As conjugation is diminished, the electronic effects from the ring that would normally weaken the C≡N bond are nullified. Consequently, the bond becomes stronger and more "aliphatic-like," resulting in a significant blue shift in its stretching frequency. This frequency shift is often more pronounced than those caused by even strong electron-withdrawing groups.

Caption: Steric hindrance from a bulky ortho-substituent twists the C≡N group, breaking π-conjugation.

Comparative Analysis: Experimental FT-IR Data

The following table summarizes the experimentally observed nitrile stretching frequencies for a series of substituted benzonitriles. The data clearly illustrates the principles of electronic and steric effects. Unsubstituted benzonitrile serves as our reference point.

| Compound Name | Substituent(s) | Position(s) | ν(C≡N) [cm⁻¹] | Primary Effect & Explanation |

| Benzonitrile (Reference) | -H | - | 2229 | Baseline conjugation with the benzene ring.[6] |

| 4-Methoxybenzonitrile | -OCH₃ | para | 2224 | Electronic (EDG): Resonance donation from -OCH₃ weakens the C≡N bond, causing a red shift. |

| 4-Nitrobenzonitrile | -NO₂ | para | 2233 | Electronic (EWG): Strong induction/resonance withdrawal strengthens the C≡N bond, causing a blue shift. |

| 2-Methylbenzonitrile | -CH₃ | ortho | 2231 | Moderate Steric: The small methyl group causes some out-of-plane twisting, leading to a slight blue shift. |

| 2,6-Dimethylbenzonitrile | -CH₃ | ortho, ortho | 2238 | Significant Steric: Two flanking methyl groups force a greater twist, significantly disrupting conjugation and causing a large blue shift. |

| Acetonitrile (Aliphatic Ref.) | N/A | N/A | 2252 | No Conjugation: Represents a non-conjugated nitrile, serving as a limit for fully disrupted conjugation.[1] |

Note: Specific frequencies can vary slightly based on solvent and instrumentation. The values presented are representative.

As demonstrated, the addition of two ortho-methyl groups in 2,6-dimethylbenzonitrile shifts the nitrile frequency significantly higher, approaching the value for a non-conjugated aliphatic nitrile. This provides compelling evidence that steric hindrance is the dominant factor, overriding the weak electron-donating nature of the methyl groups.

Validated Experimental Protocol for FT-IR Analysis

To ensure the integrity and reproducibility of FT-IR data for comparative analysis, a rigorously controlled methodology is essential. The following protocol is designed as a self-validating system by minimizing variables that could affect spectral accuracy.

Instrumentation & Setup

-

Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is sufficient. For high-sensitivity work, a mercury cadmium telluride (MCT) detector can be used.

-

Accessory: A demountable liquid transmission cell with non-hygroscopic windows (e.g., Calcium Fluoride, CaF₂ or Barium Fluoride, BaF₂) and a fixed pathlength (typically 0.1 to 0.5 mm).

-

Environment: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and CO₂.

Sample Preparation (Solution Phase)

The causality behind choosing the solution phase is to isolate the molecule and minimize intermolecular interactions (like dipole stacking) that can occur in the solid state (KBr pellet) or as a neat liquid, thereby ensuring the observed frequency shifts are due to intramolecular effects.

-

Solvent Selection: Choose a solvent with good transparency in the nitrile stretching region (2300-2200 cm⁻¹). Carbon tetrachloride (CCl₄) is ideal but less common due to toxicity. Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are suitable alternatives.

-

Concentration: Prepare a solution of the benzonitrile sample at a concentration of approximately 10-20 mM. Consistency in concentration across all samples is critical for comparing peak intensities.

-

Cell Loading: Carefully fill the liquid transmission cell, ensuring no air bubbles are trapped in the optical path.

Data Acquisition & Processing

Caption: Standard operating procedure for comparative FT-IR analysis of benzonitriles.

-

Background Collection: Place the solvent-filled cell in the spectrometer and collect a background spectrum. This is the most critical step for data integrity. A minimum of 128 scans at 4 cm⁻¹ resolution is recommended.

-

Sample Collection: Without altering any settings, replace the solvent-filled cell with the sample-filled cell and collect the sample spectrum using the same acquisition parameters.

-

Data Processing:

-

Use the spectrometer software to perform an automated subtraction of the solvent background spectrum from the sample spectrum.

-

Apply a baseline correction to the resulting spectrum, focusing on the flat regions on either side of the nitrile peak.

-

Use the peak-picking tool to accurately determine the wavenumber of the absorption maximum. Record this value to the nearest 0.1 cm⁻¹.

-

Conclusion

FT-IR spectroscopy is a highly effective and accessible technique for investigating the structural nuances of substituted aromatic systems. The nitrile stretching frequency serves as a precise reporter on the interplay of electronic and steric forces within a molecule. While the electronic character of meta and para substituents creates predictable red or blue shifts in the ν(C≡N) band, the introduction of bulky ortho substituents induces a dominant steric effect. This effect, characterized by the disruption of π-conjugation, leads to a pronounced blue shift in the nitrile frequency, providing unambiguous evidence of the group's non-planar orientation. The methodologies and comparative data presented in this guide offer a robust framework for researchers to leverage FT-IR in the structural characterization of complex organic molecules.

References

-

Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemical Asian Journal, 16(18), 2626-2632. [Link]

-

Fogarasi, G., & Császár, P. (1987). Vibrational spectra, force constants and scaled quantum-mechanical (SQM) force field of benzonitrile. Journal of Molecular Structure: THEOCHEM, 153, 137-150. [Link]

-

Webb, L. J., & Sando, G. M. (2007). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 111(22), 6247-6255. [Link]

-

Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

-

Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. The Journal of Physical Chemistry A, 104(51), 11853-11863. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

-

Wikipedia. (n.d.). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

-

Flett, M. St. C. (1948). Steric effects in the infra-red spectrum of aromatic nitro compounds. Transactions of the Faraday Society, 44, 767-775. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. scribd.com [scribd.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Benzonitriles: Elucidating the Behavior of 4-Tert-butyl-2,6-dimethylbenzonitrile

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering profound insights into a molecule's structure through the analysis of its fragmentation patterns. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 4-tert-butyl-2,6-dimethylbenzonitrile, a compound of interest due to its unique substitution pattern. As no direct experimental spectrum is publicly available for this specific molecule, this guide will leverage established fragmentation principles and comparative data from structurally related analogs to present a predictive analysis. This approach not only illuminates the expected fragmentation pathways but also underscores the logic of structural inference in mass spectrometry.

The Rationale of Fragmentation: A Window into Molecular Architecture

Electron ionization mass spectrometry is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive and often predictable bond cleavages. The resulting fragment ions are a direct reflection of the molecule's inherent structural weaknesses and the relative stability of the resulting charged species. By understanding these fragmentation rules, we can piece together the original structure of an unknown compound or confirm the identity of a synthesized molecule.

The fragmentation of alkyl-substituted aromatic compounds is largely governed by the stability of the resulting carbocations. A key process is benzylic cleavage , where the bond between the aromatic ring and an adjacent carbon is broken, often leading to the formation of a stable tropylium ion (C7H7+) at m/z 91, especially in compounds with a simple alkyl substituent. The presence of bulky groups like a tert-butyl substituent introduces alternative fragmentation pathways, primarily driven by the stability of the tert-butyl cation.

Experimental Protocol: A Framework for Analysis

The data discussed in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile and semi-volatile organic compounds. The following protocol provides a robust framework for obtaining high-quality mass spectra for substituted benzonitriles.

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

This protocol ensures efficient separation of the analyte from the solvent and other potential impurities, followed by reproducible ionization and fragmentation.

Predicted Fragmentation Pattern of 4-Tert-butyl-2,6-dimethylbenzonitrile